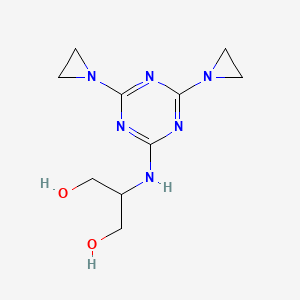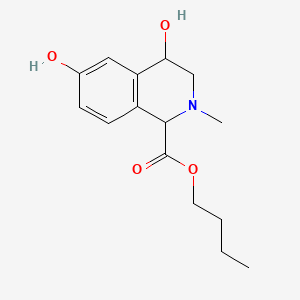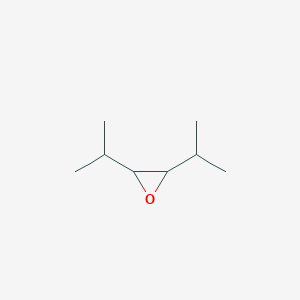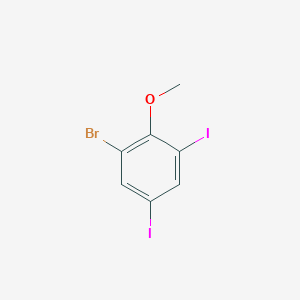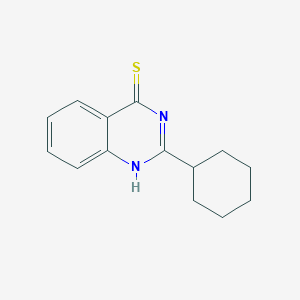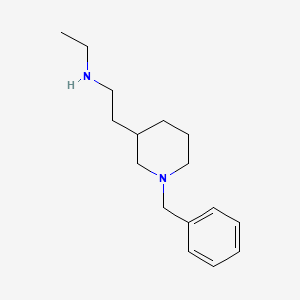
2-(1-benzylpiperidin-3-yl)-N-ethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzylpiperidin-3-yl)-N-ethylethanamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities .
Méthodes De Préparation
The synthesis of 2-(1-benzylpiperidin-3-yl)-N-ethylethanamine typically involves the reaction of piperidine derivatives with benzyl halides and ethylamine. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-(1-Benzylpiperidin-3-yl)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(1-Benzylpiperidin-3-yl)-N-ethylethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Piperidine derivatives are known for their pharmacological properties, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-(1-benzylpiperidin-3-yl)-N-ethylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(1-Benzylpiperidin-3-yl)-N-ethylethanamine can be compared with other piperidine derivatives, such as:
2-(1-Benzylpiperidin-3-yl)pyridine: This compound has a similar structure but contains a pyridine ring instead of an ethylamine group.
Piperine: A naturally occurring piperidine derivative found in black pepper, known for its antioxidant properties.
Evodiamine: Another piperidine derivative with potential anticancer properties. The uniqueness of this compound lies in its specific structure and the resulting biological activities
Propriétés
Formule moléculaire |
C16H26N2 |
|---|---|
Poids moléculaire |
246.39 g/mol |
Nom IUPAC |
2-(1-benzylpiperidin-3-yl)-N-ethylethanamine |
InChI |
InChI=1S/C16H26N2/c1-2-17-11-10-16-9-6-12-18(14-16)13-15-7-4-3-5-8-15/h3-5,7-8,16-17H,2,6,9-14H2,1H3 |
Clé InChI |
SVLRXLRAGLWNMO-UHFFFAOYSA-N |
SMILES canonique |
CCNCCC1CCCN(C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


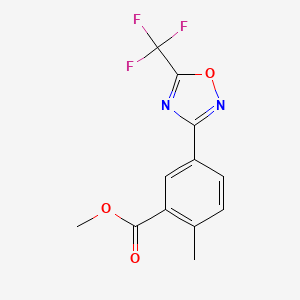
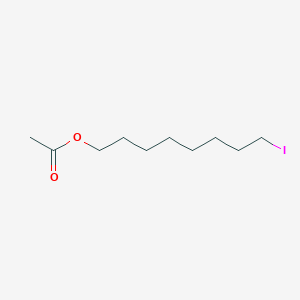


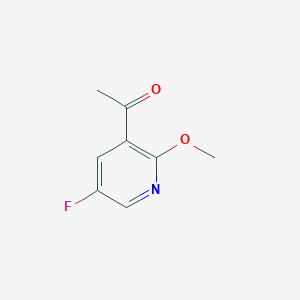
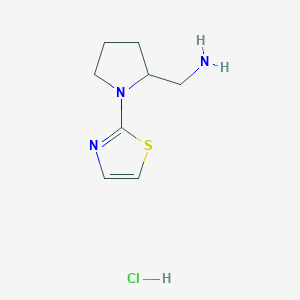

![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)

